molecular formula C7H14O B1589633 2,2-Dimethylpent-4-en-1-ol CAS No. 3420-42-6

2,2-Dimethylpent-4-en-1-ol

Cat. No. B1589633
CAS RN: 3420-42-6
M. Wt: 114.19 g/mol
InChI Key: XFZHDXOKFDBPRE-UHFFFAOYSA-N
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Description

“2,2-Dimethylpent-4-en-1-ol” is a chemical compound with the molecular formula C7H14O . It has a molecular weight of 114.18546 . The IUPAC name for this compound is also "2,2-dimethylpent-4-en-1-ol" .


Synthesis Analysis

The synthesis of “2,2-Dimethylpent-4-en-1-ol” involves various methods. One method involves the use of lithium aluminium tetrahydride in diethyl ether, which is heated for a certain period . Another method involves the use of sodium tetrahydroborate in methanol at 0℃ . The yield of the product varies depending on the method used .


Molecular Structure Analysis

The molecular structure of “2,2-Dimethylpent-4-en-1-ol” contains a total of 21 bonds. There are 7 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 hydroxyl group, and 1 primary alcohol .


Physical And Chemical Properties Analysis

“2,2-Dimethylpent-4-en-1-ol” is a liquid at room temperature . It has a density of 0.835 g/cm^3 . The boiling point is 156.63 °C at 760 mmHg .

Scientific Research Applications

Chemical Reactions and Interactions

2,2-Dimethylpent-4-en-1-ol has been studied in various chemical reactions and interactions. Jeffery, Meisters, and Mole (1974) explored the isomers of dimethylaluminium 4,4-dimethylpent-2-en-2-olate and their reactions, finding that the enolates are O-acetylated by acetic anhydride to form enol acetates (Jeffery, Meisters, & Mole, 1974). Additionally, Stratakis, Orfanopoulos, and Foote (1996) reported on the solvent effects in the stereoselectivity of the ene reaction of singlet oxygen with allylic alcohols related to 2,2-Dimethylpent-4-en-1-ol (Stratakis, Orfanopoulos, & Foote, 1996).

Stereochemistry and Reaction Mechanisms

In 1999, Vassilikogiannakis et al. examined the stereochemistry in the ene reactions of singlet oxygen and triazolinediones with allylic alcohols, including compounds similar to 2,2-Dimethylpent-4-en-1-ol. Their study provided insights into the diastereoselectivity and reaction mechanisms involved (Vassilikogiannakis et al., 1999).

Kinetic Studies

Chuchani and Dominguez (1981) conducted kinetic studies on the pyrolysis of 4,4-dimethylpent-2-yl acetate, closely related to 2,2-Dimethylpent-4-en-1-ol. They analyzed the direction of elimination and the influence of steric hindrance in chemical reactions (Chuchani & Dominguez, 1981).

Hydrogen Bonding Studies

Yiwei Li et al. (1994) studied hydrogen bonding in ferrocene derivatives, including compounds structurally similar to 2,2-Dimethylpent-4-en-1-ol, contributing to the understanding of molecular interactions and bonding (Yiwei Li et al., 1994).

Safety And Hazards

“2,2-Dimethylpent-4-en-1-ol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2,2-dimethylpent-4-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-4-5-7(2,3)6-8/h4,8H,1,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZHDXOKFDBPRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC=C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444238
Record name 2,2-dimethylpent-4-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylpent-4-en-1-ol

CAS RN

3420-42-6
Record name 2,2-dimethylpent-4-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethylpent-4-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
RJ Anderson, S Ashwell, I Garnett… - Journal of the Chemical …, 2000 - pubs.rsc.org
Coenzyme B12-dependent diol dehydratase converts 1,2-diols (eg propane-1,2-diol) into the corresponding aldehyde and water. The similar enzyme ethanolamine ammonia lyase …
Number of citations: 1 pubs.rsc.org
S Liu, Z Zhang, JR Abelson, GS Girolami - Organometallics, 2020 - ACS Publications
The compound cis-bis(η 1 ,η 2 -2,2-dimethylpent-4-en-1-yl)platinum, Pt[CH 2 CMe 2 CH 2 CH═CH 2 ] 2 (3), is a recently discovered chemical vapor deposition (CVD) precursor for the …
Number of citations: 2 pubs.acs.org
J Lu, S Koldas, H Fan, J Desper, VW Day, DH Hua - Synthesis, 2019 - thieme-connect.com
A chiral tricyclic terpene possessing a 6,6,6-tricyclic framework and a 3,3-dimethyl-7-oxooctylidenyl side chain undergoes a double ring-closing reaction to give two chiral pentacyclic …
Number of citations: 3 www.thieme-connect.com
H Takada, Y Nishibayashi, S Uemura - Journal of the Chemical …, 1999 - pubs.rsc.org
Asymmetric intramolecular selenocyclisation of alkenoic acids, alkenols and alkenyl urethanes using chiral 2-[1-(dimethylamino)ethyl]ferrocenylselenenyl cations proceeds smoothly to …
Number of citations: 41 pubs.rsc.org
FOH Pirrung, H Hiemstra, WN Speckamp, B Kaptein… - …, 1995 - thieme-connect.com
The stereocontrolled formation of eight-and nine-membered lactones by Cu (I) Cl/2, 2’-bipyridine-catalyzed atom transfer cyclization of enantiomerically pure oxygen-substituted co-…
Number of citations: 25 www.thieme-connect.com
D Gill, NH Taylor, EJ Thomas - Tetrahedron, 2011 - Elsevier
The combination of an ‘ene’ reaction between a 2-(2-trialkylsilyloxyalkyl)prop-2-enyl(trimethyl)silane and an alk-1-yn-3-one mediated by zinc(II) iodide, and an intramolecular oxy-…
Number of citations: 16 www.sciencedirect.com
RM Dixon - 1985 - wrap.warwick.ac.uk
A model for vitamin-B12-dependent diol dehydratase, 4,5-dihydroxy- pentylcobaloxime, was reported by Golding et al-. 31.56. This modelled the regiospecific abstraction of a hydrogen …
Number of citations: 3 wrap.warwick.ac.uk
BN Hemric, AW Chen, Q Wang - The Journal of organic chemistry, 2018 - ACS Publications
Copper-catalyzed alkene amino oxygenation reactions using O-acylhydroxylamines have been achieved for a rapid and modular access to diverse 1,2-amino oxygen-containing …
Number of citations: 48 pubs.acs.org
P Mears - 2015 - search.proquest.com
This thesis describes approaches towards the synthesis of 20-deoxybryostatins and 20, 20-difluorobryostatins. Towards the 20-deoxybryostatins, a route previously developed within …
Number of citations: 5 search.proquest.com
NL Untiedt - 2013 - search.proquest.com
In Chapter 1, the chemical reactivity of the dioxabicyclo [3.2. 1] octan-3-one and dioxabicyclo [3.3. 0] octan-3-one fragments of the rearranged spongian diterpenes is discussed. A …
Number of citations: 0 search.proquest.com

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